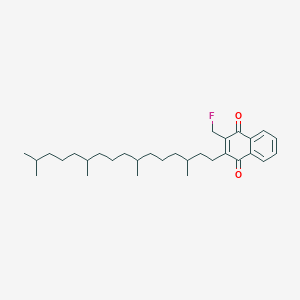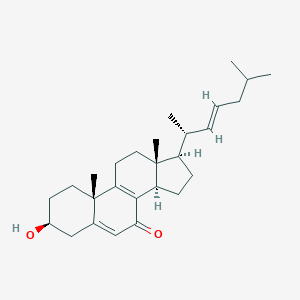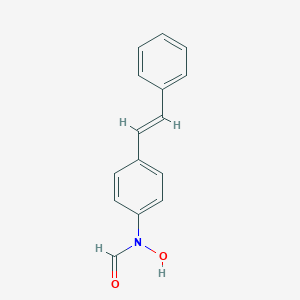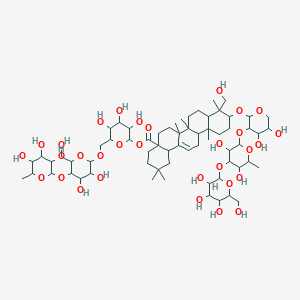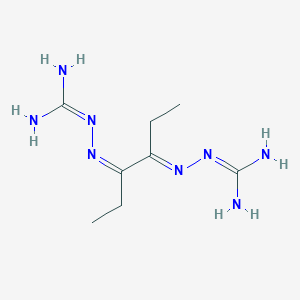![molecular formula C35H43ClN2O7 B219058 (13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone CAS No. 124689-64-1](/img/structure/B219058.png)
(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone is a natural product found in Nostoc with data available.
Scientific Research Applications
Aryl Substitution Reactivity
- Study on Aryl Substitution : Research by Capozzi et al. (1980) explored the reactivity of thiirenium ions with aryl substitution at ring carbons. They studied reactions with compounds like 1-(4-methoxyphenyl)propyne, providing insights into the reactivity and intermediacy of similar complex molecules (Capozzi, Dacol, Lucchini, Modena, & Valle, 1980).
Synthesis of Vulpinic Acids
- Synthesis of Mushroom and Lichen Pigments : Mallinger, Le Gall, and Mioskowski (2009) reported on the synthesis of vulpinic acids from 3-(4-methoxyphenyl)tetronic acid. This research highlights methods of synthesizing complex organic compounds that may be related to the chemical structure (Mallinger, Le Gall, & Mioskowski, 2009).
Studies on Sugar Derivatives
- Research on Sugar Derivatives : Horton and Philips (1972) investigated the synthesis and behavior of methyl 2-deoxy-2-Diazo-d-arabino-Hexonate, a compound with certain similarities in complexity and functional groups to the chemical . This research provides insights into the behavior of complex organic molecules under various conditions (Horton & Philips, 1972).
Complexes with Sodium Ion
- Synthesis of Novel Complexes : A study by Guo and Zong (1994) focused on the synthesis of new N-Pivot lariat crown ethers and their complexes with sodium ions. This research is relevant for understanding the interaction of complex organic molecules with metal ions (Guo & Zong, 1994).
Coordination Properties
- Coordination Properties of Complexes : Crociani and Richards (1978) explored the coordination properties of complexes containing a σ-bonded 1,4-diaza-3-methyl-butadiene-2-yl group, providing valuable insights into the coordination behavior of complex compounds with various substituents (Crociani & Richards, 1978).
properties
CAS RN |
124689-64-1 |
|---|---|
Product Name |
(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
Molecular Formula |
C35H43ClN2O7 |
Molecular Weight |
639.2 g/mol |
IUPAC Name |
(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C35H43ClN2O7/c1-22(2)18-31-35(42)44-29(23(3)14-15-25-10-7-6-8-11-25)12-9-13-32(39)38-28(33(40)37-21-24(4)34(41)45-31)20-26-16-17-30(43-5)27(36)19-26/h6-11,13-17,19,22-24,28-29,31H,12,18,20-21H2,1-5H3,(H,37,40)(H,38,39)/b13-9-,15-14+ |
InChI Key |
QLGFKEFRTAOKJU-JIIHXHDGSA-N |
Isomeric SMILES |
CC1CNC(=O)C(NC(=O)/C=C\CC(OC(=O)C(OC1=O)CC(C)C)C(C)/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |
SMILES |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |
Canonical SMILES |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |
synonyms |
cryptophycin 46 cryptophycin-46 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



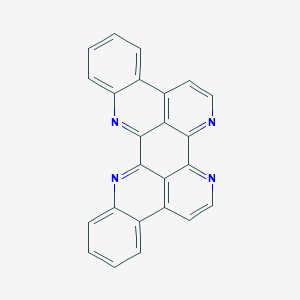
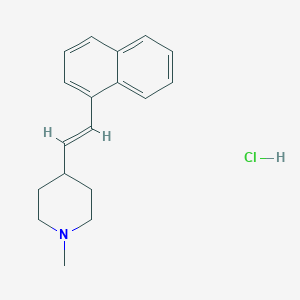
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)
